molecular formula C3H6O3 B118914 DL-Glyceraldehyde-1-13C CAS No. 70849-18-2

DL-Glyceraldehyde-1-13C

Cat. No.: B118914
CAS No.: 70849-18-2
M. Wt: 91.07 g/mol
InChI Key: MNQZXJOMYWMBOU-OUBTZVSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-N-cyclopentyl-2’-C-methyladenosine typically involves the following steps:

Industrial Production Methods

Industrial production of 2’-Chloro-N-cyclopentyl-2’-C-methyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-N-cyclopentyl-2’-C-methyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce various substituted analogues .

Scientific Research Applications

2’-Chloro-N-cyclopentyl-2’-C-methyladenosine has numerous applications in scientific research:

Mechanism of Action

2’-Chloro-N-cyclopentyl-2’-C-methyladenosine exerts its effects by selectively binding to A1 adenosine receptors. This binding inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate levels. The reduction in cyclic adenosine monophosphate levels modulates various cellular processes, including neuronal signaling and cardiovascular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-N-cyclopentyl-2’-C-methyladenosine is unique due to its high selectivity and potency for A1 adenosine receptors. The presence of the chloro and methyl groups enhances its binding affinity and selectivity compared to other adenosine receptor agonists .

Properties

IUPAC Name

2,3-dihydroxy(113C)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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